(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2-(ethylthio)phenyl)methanone
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Overview
Description
The compound (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2-(ethylthio)phenyl)methanone is a complex organic molecule that features a triazole ring, a pyrimidine ring, and a piperazine ring, all connected to a phenyl group with an ethylthio substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2-(ethylthio)phenyl)methanone typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate nitrile.
Synthesis of the Pyrimidine Ring: The pyrimidine ring is often synthesized through a condensation reaction involving a β-dicarbonyl compound and an amidine.
Coupling of Triazole and Pyrimidine Rings: The triazole and pyrimidine rings are coupled using a suitable linker, often involving a nucleophilic substitution reaction.
Formation of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction with a suitable halide.
Attachment of the Phenyl Group: The phenyl group with an ethylthio substituent is attached via a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylthio group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the triazole or pyrimidine rings, potentially leading to ring-opening or hydrogenation.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring or the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced triazole or pyrimidine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of triazole-pyrimidine hybrids in various chemical reactions.
Biology
Biologically, the compound has shown promise as a neuroprotective and anti-inflammatory agent. It has been evaluated for its ability to inhibit nitric oxide and tumor necrosis factor-α production in human microglia cells .
Medicine
In medicine, the compound is being explored for its potential therapeutic applications in treating neurodegenerative diseases, ischemic stroke, and traumatic brain injury. Its ability to inhibit endoplasmic reticulum stress and apoptosis pathways makes it a candidate for drug development .
Industry
Industrially, the compound could be used in the development of new pharmaceuticals or as a chemical intermediate in the synthesis of other biologically active molecules.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of endoplasmic reticulum stress and apoptosis pathways. It interacts with molecular targets such as ATF4 and NF-kB proteins, leading to reduced expression of stress markers and inflammatory cytokines .
Comparison with Similar Compounds
Similar Compounds
(4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids: These compounds also feature a triazole ring and have shown anticancer activity.
1,2,4-Triazole derivatives: These compounds are known for their antifungal and antibacterial properties.
Uniqueness
The uniqueness of (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2-(ethylthio)phenyl)methanone lies in its combination of a triazole ring, a pyrimidine ring, and a piperazine ring, which imparts a distinct set of chemical and biological properties. Its ability to inhibit multiple pathways involved in neuroinflammation and apoptosis sets it apart from other similar compounds.
Properties
IUPAC Name |
(2-ethylsulfanylphenyl)-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7OS/c1-2-28-16-6-4-3-5-15(16)19(27)25-9-7-24(8-10-25)17-11-18(22-13-21-17)26-14-20-12-23-26/h3-6,11-14H,2,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXSFVPTTYONEGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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